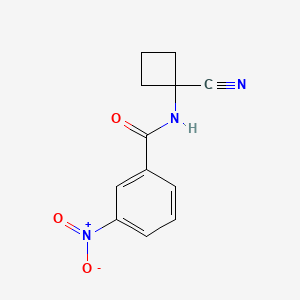![molecular formula C9H11ClFNO2S B2392083 N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411180-92-0](/img/structure/B2392083.png)
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride, also known as CMF, is a chemical compound that has been extensively studied for its potential use as a tool in scientific research. CMF is a sulfamoyl fluoride derivative that has been shown to have a wide range of applications in the fields of biochemistry, pharmacology, and neuroscience. In
Wirkmechanismus
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride acts as a covalent inhibitor of enzymes that contain a serine residue in their active site. The sulfamoyl fluoride group of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride reacts with the hydroxyl group of the serine residue, forming a stable covalent bond. This covalent bond blocks the active site of the enzyme, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
The inhibition of enzymes by N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride can have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which has been shown to have beneficial effects on cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can be useful in the treatment of conditions such as glaucoma and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has several advantages as a tool for scientific research. It is a highly specific inhibitor of enzymes that contain a serine residue in their active site, making it useful for studying the activity of these enzymes. N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is also stable and can be easily synthesized in large quantities. However, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has some limitations as well. It can be toxic at high concentrations, making it important to use caution when handling and working with N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. Additionally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is not effective against all serine proteases, limiting its usefulness in certain areas of research.
Zukünftige Richtungen
There are several future directions for research involving N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. One area of interest is the development of new inhibitors based on the structure of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. These inhibitors could be designed to target specific enzymes or to have improved pharmacokinetic properties. Additionally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride could be used as a tool to study the activity of enzymes in vivo, allowing for a better understanding of their role in physiological processes. Finally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride could be used in the development of new treatments for conditions such as Alzheimer's disease and epilepsy, where inhibition of acetylcholinesterase and carbonic anhydrase, respectively, could be beneficial.
Synthesemethoden
The synthesis of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the reaction of 4-chlorobenzylamine with N-methylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen fluoride to yield N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. This synthesis method has been well established and has been used to produce N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been shown to have a wide range of applications in scientific research. It has been used as a tool to study the activity of serine proteases, which are enzymes involved in a variety of physiological processes. N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has also been used to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which has been shown to have beneficial effects on cognitive function. Additionally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been used to study the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Eigenschaften
IUPAC Name |
N-[(1S)-1-(4-chlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-7(12(2)15(11,13)14)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKDMZQKHYJGMY-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2392001.png)
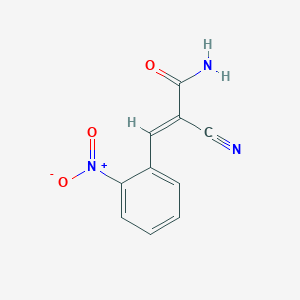

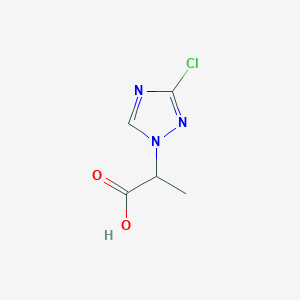
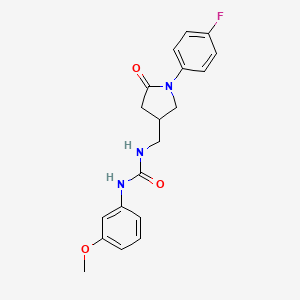
![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)
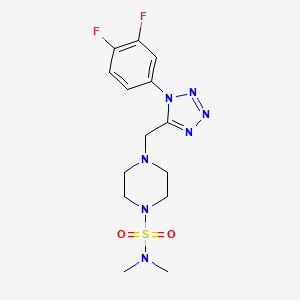
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)
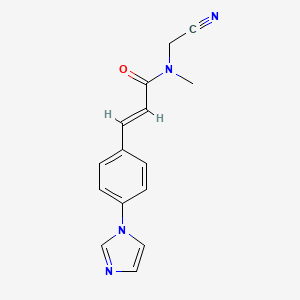
![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)
![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2392022.png)
